Home > Products > Screening Compounds P139747 > 2-Methoxy-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide
2-Methoxy-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide -

2-Methoxy-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide

Catalog Number: EVT-5594237
CAS Number:
Molecular Formula: C18H21N3O4S
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

Compound Description: This compound is investigated for its degradation kinetics in aqueous solutions under varying pH and temperature conditions [, , ]. It is known to be unstable in both acidic and alkaline environments, particularly at the imide group [].

5-(4-Biphenyl)-3-methyl-4-{2-[6-(4-methyl-1-piperazinyl)hexyloxy]phenyl}-1,2,4-triazole (Compound 19)

Compound Description: This compound is a potent and selective antagonist for the human vasopressin V1A receptor, exhibiting a Ki value of 1.04 nM and a 1700-fold selectivity over the V2 receptor [, ]. It demonstrated significant antagonist activity against arginine vasopressin-induced increases in diastolic blood pressure in rats, with long-lasting effects after oral administration [].

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: This compound is a potent, highly selective, and orally bioavailable CCR5 antagonist []. It has demonstrated efficacy as an HIV-1 inhibitor by blocking viral entry into target cells [].

N(1‐Ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4‐iodo‐125I‐5‐ethyl sulfonyl benzamide

Compound Description: This compound is a potent biological analog of sulpiride and has been radiolabeled with iodine-125 for use in radioimmunoassays []. Its binding and immunological parameters have been compared to those of the corresponding tritiated tracer [].

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)

Compound Description: This compound is a potent, selective, and orally active serotonin 6 (5-HT6) receptor antagonist []. It has high affinity for the human 5-HT6 receptor (Ki = 2.04 nM) and demonstrates excellent selectivity over a wide range of targets. SUVN-502 is orally bioavailable, brain penetrant, and has shown promising preclinical efficacy in models of cognitive disorders [].

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

Compound Description: This compound is a novel, selective NLRP3 inflammasome inhibitor with in vivo biological activity []. It dose-dependently inhibited LPS/ATP-induced interleukin-1β (IL-1β) release in J774A.1 macrophages and showed efficacy in delaying the progression and reducing the severity of experimental autoimmune encephalomyelitis (EAE) in mice [].

2-Methoxy-5-(2,4-dioxo-5-thiazolidinyl)-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

Compound Description: This compound is a thiazolidinedione (TZD)-containing dual agonist of the peroxisome proliferator-activated receptors α and γ, investigated as a potential treatment for type 2 diabetes []. Studies in humans have shown that it is primarily cleared by hepatic metabolism and excreted equally in urine and feces, with minimal excretion of the parent compound [].

5-Chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)-benzamide

Compound Description: This compound has been identified and characterized in its crystalline sodium salt form [].

4/4/4/4/2-(2,4-Difluorophenyl)-2-(1H-azolylmethyl)-1,3-dioxolane-4-(methoxy)-(phenyl)-1-piperazinyl/-phenyl/-triazolones or -imidazole

Compound Description: This compound class is described in a patent focusing on antifungal agents []. The patent details the synthesis method and potential application of these compounds as antifungal agents in warm-blooded animals [].

(E)-2-({4-Hydroxy-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]phenyl}methylidene)-1-indanone

Compound Description: This compound's crystal structure has been determined and reported [].

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound is a potent, orally active leukotriene receptor antagonist. It exhibits high affinity for the LTD4 receptor and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs []. Its enantioselective synthesis is detailed, highlighting the importance of the R-enantiomer for optimal activity [].

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide (SSR149415)

Compound Description: This compound is the first reported selective, nonpeptide vasopressin V1b receptor antagonist []. It displays nanomolar affinity for animal and human V1b receptors, showing much lower affinity for V1a, V2, and oxytocin receptors []. SSR149415 has demonstrated potent antagonist activity in vitro and in vivo, inhibiting various AVP-induced responses and displaying anxiolytic-like effects in mice [].

3-(4-Methoxybenzenesulfonyl)-2-(1,3-benzodioxol-5-yl)-4-(substituted phenyl)-1,5-benzothiazepines

Compound Description: This compound class represents a series of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating a 1,3-benzodioxol nucleus []. The synthesis and structural characterization of these compounds have been reported [].

Compound Description: These compounds exhibit antidepressant-like activity through their agonist activity at sigma receptors and potential involvement with 5-HT1A receptors [, , , ]. They demonstrated efficacy in reducing immobility time in the forced swimming test in mice, supporting their potential as antidepressants [].

4-Amino-3-[[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]thio]-5-(substituted phenyl)[1,2,4]triazoles (Series 5a-f)

Compound Description: This series of compounds represents a group of novel 5-HT1A receptor ligands with reduced affinity for α1-adrenoceptor subtypes []. Their synthesis and evaluation in radioligand binding experiments are described, demonstrating their preferential affinity for the 5-HT1A receptor [].

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: This compound is a highly selective 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonist, showing potential as a novel antithrombotic agent [, ]. It exhibits potent inhibition of serotonin-amplified human platelet aggregation and has demonstrated favorable pharmacological and pharmacokinetic properties in preclinical studies [, ].

Compound Description: SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin (BK) B1 receptor []. It exhibits high affinity for the B1 receptor and demonstrates selectivity over the B2 receptor. SSR240612 has shown efficacy in various in vivo models, including paw edema, ear edema, and thermal hyperalgesia, supporting its potential as a therapeutic agent for inflammatory and pain conditions [].

(2S,3R)-4-(4-Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate (Compound 1)

Compound Description: This compound, along with its derivatives, displays anti-malarial activity []. Its crystal structure has been determined and compared to other derivatives with varying activities to understand the structural features crucial for its biological activity [].

2-(4-{[(5-Chloro-2-methoxybenzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine (Compound 5)

Compound Description: This compound, part of a series of sulfonyl-α-L-amino acid derivatives, showed significant antiproliferative activity against the HEPG2 (liver cancer) cell line with an IC50 of 51.9 µg/ml [].

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides

Compound Description: This series of compounds was synthesized and evaluated for their biological activity against various bacterial and fungal strains [, ]. While they showed low activity against Escherichia coli, Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger in agar diffusion assays, they exhibited bactericidal and fungicidal activity in liquid media [, ].

Methyl 3-(2-Quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422)

Compound Description: Wy-48,422 is a potent orally active leukotriene D4 (LTD4) antagonist []. It effectively inhibits LTD4-induced bronchoconstriction in guinea pigs and also shows oral activity against ovalbumin-induced bronchoconstriction [].

3-[3-(N,N-Dimethylamino)propyl]-4-methoxy-N-[4-(pyridin-4-yl)phenyl]benzamide (Compound 3a)

Compound Description: This compound is a potent and neutral antagonist of the human 5-HT1B receptor []. It is an O-methylated analog of GR-55562 and exhibits similar binding affinity but differs in its intrinsic activity at the receptor [].

(2,6-Difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Compound Description: This compound exhibited promising anticancer activity against two human breast cancer cell lines, MCF-7 and MDA-MB231 [].

(R)-4-[3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl]benzamide HCl (LY 195448)

Compound Description: LY 195448 is a compound whose disposition and metabolism were studied in rodents. It is primarily metabolized to para-hydroxy-LY 195448 and meta-OH-LY 195448, which are further conjugated with glucuronide or sulfate moieties [].

p-Methoxy-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide

Compound Description: This compound is a p-substituted N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide whose crystal structure has been determined by X-ray single-crystal diffraction. The study aimed to understand the structural features of this molecule, particularly the hydrogen-bonding patterns, which are relevant for its potential biological activity [].

(3S)-3-Cyclopropyl-3-(2-((1-(2-((2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl)-5-methoxyphenyl)piperidin-4-yl)methoxy)pyridin-4-yl)propanoic acid (SCO-267)

Compound Description: SCO-267 is a potent and orally available GPR40 full agonist []. It effectively stimulates insulin secretion and GLP-1 release, leading to improved glucose tolerance in diabetic rats []. The design of SCO-267 involved incorporating a methoxyphenyl piperidine moiety to enhance its potency and optimize its pharmacokinetic properties [].

Compound Description: VNO is a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used for treating various blood cancers []. It is formed during the oxidative stress degradation of venetoclax and has been synthesized and characterized to serve as a reference standard [].

N-[[4-[(Cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxybenzamide

Compound Description: This compound is an active ingredient in a herbicidal composition, specifically formulated with 3-phenyluracils to enhance its efficacy [].

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist for the orexin 2 receptor (OX2), involved in regulating the sleep-wake cycle []. Its binding site on OX2 has been mapped using site-directed mutagenesis and compared with the dual OX antagonist almorexant and the selective OX1 antagonist SB-674042 [].

5-(5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)-4-methoxy-2-methyl-N-(methylsulfonyl)benzamide (EHB)

Compound Description: EHB and its analogs are potent inhibitors of the dengue virus RNA-dependent RNA polymerase (RdRp) []. Computational studies, including 3D-QSAR and pharmacophore modeling, were conducted using EHB derivatives to identify key structural features essential for inhibiting Denv RdRp and to design novel inhibitors with improved pharmacokinetic profiles [].

1-[3-[[4-[2-(1-Methylethoxy)phenyl]-1-piperazinyl]methyl]benzoyl]piperidine (Mazapertine)

Compound Description: Mazapertine is a benzamide derivative with notable affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors []. It was investigated as a potential antipsychotic agent due to its multi-receptor binding profile [].

{(4S)-8-Fluoro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydro-4-quinazolinyl}acetic acid (Letermovir)

Compound Description: A precise and sensitive LC method was developed and validated for determining the enantiomeric purity of Letermovir []. This method utilizes a CHIRALPAK AD column and UV detection for the separation and quantification of Letermovir enantiomers [].

3-Cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-propionamide (Compound 17c)

Compound Description: Compound 17c is a liver-selective glucokinase (GK) activator with potential for treating type 2 diabetes []. It displays nanomolar potency in activating GK and significantly reduces glucose levels in normal mice during an oral glucose tolerance test [].

Benzamide, N-[2-[4-[5-[3,3-Dimethyloxiranyl]-4-hydroxy-3-methyl-2-pentenyl]oxy]phenyl]ethyl

Compound Description: This compound was identified as a significant component in the petroleum ether extract of Mucuna pruriens leaves []. Although its specific biological activity is not mentioned within the provided context, its presence in a plant known for its medicinal properties suggests a potential for therapeutic applications.

N-(2-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: This compound, isolated from the stems and fruits of Swinglea glutinosa, was tested for its cytotoxic activity against human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), and human melanoma (C32) cell lines []. It exhibited moderate non-selective cytotoxic activity [].

2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

Compound Description: HC-067047 is a selective antagonist of the transient receptor potential isoform 4 (TRPV4) channel []. In a study investigating the synergistic regulation of cell volume and calcium homeostasis in retinal Müller glia by TRPV4 and AQP4 channels, HC-067047 effectively antagonized swelling and [Ca2+]i elevations induced by hypotonic stimulation [].

(R)-6-(Methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperidin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775)

Compound Description: GSK2334775 is a novel, selective blocker of the transient receptor potential vanilloid 4 (TRPV4) ion channel []. It demonstrated potent inhibition of TRPV4-mediated contractions in human bronchial tissue, suggesting a potential role in regulating airway contractility [].

N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

Compound Description: GSK1016790A is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) channel [, ]. In studies investigating the role of TRPV4 in airway constriction and retinal Müller glia, GSK1016790A effectively activated TRPV4, leading to specific cellular responses [, ].

Properties

Product Name

2-Methoxy-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide

IUPAC Name

2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C18H21N3O4S/c1-25-17-8-7-15(13-16(17)18(19)22)26(23,24)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H2,19,22)

InChI Key

UMPUTNYBTFNFLY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.